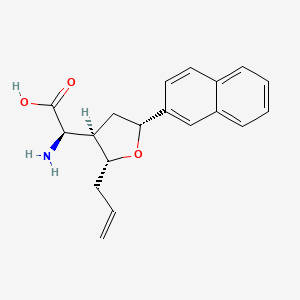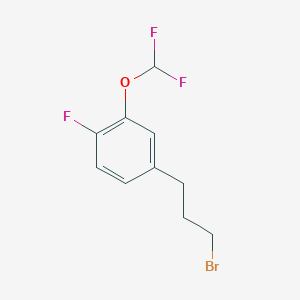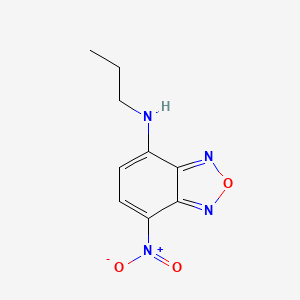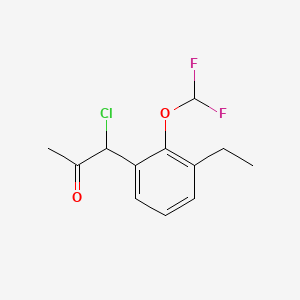
1-Chloro-1-(2-(difluoromethoxy)-3-ethylphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-(difluoromethoxy)-3-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H12ClF2O2 It is a derivative of propanone, featuring a chloro group, a difluoromethoxy group, and an ethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-3-ethylphenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(difluoromethoxy)-3-ethylbenzene and chloroacetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous monitoring and automation to maintain consistent quality and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(2-(difluoromethoxy)-3-ethylphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-(difluoromethoxy)-3-ethylphenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-3-ethylphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one
- 1-Chloro-1-(2-(difluoromethoxy)-4-ethoxyphenyl)propan-2-one
- 1-Chloro-1-(2-(difluoromethoxy)-6-hydroxyphenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-(difluoromethoxy)-3-ethylphenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C12H13ClF2O2 |
|---|---|
Peso molecular |
262.68 g/mol |
Nombre IUPAC |
1-chloro-1-[2-(difluoromethoxy)-3-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H13ClF2O2/c1-3-8-5-4-6-9(10(13)7(2)16)11(8)17-12(14)15/h4-6,10,12H,3H2,1-2H3 |
Clave InChI |
YNFGJGTVKGVEOU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)C(C(=O)C)Cl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


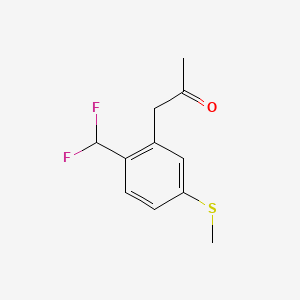

![7-(2-ethylhexyl)-5-[4-[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]thieno[2,3-f][1]benzothiol-8-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14054575.png)
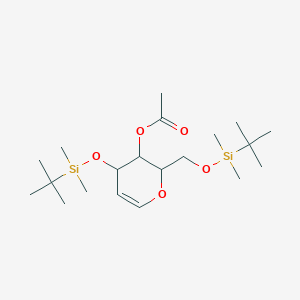


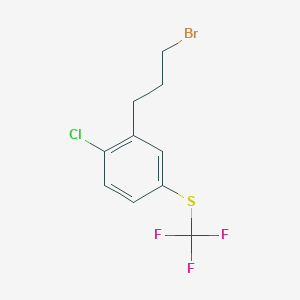

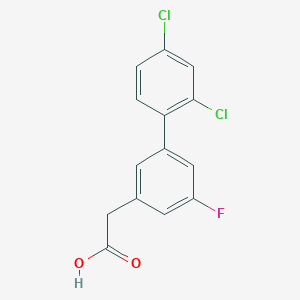

![[3-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054629.png)
